molecular formula C13H7Cl3N2O3 B5562784 4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide

4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide

Cat. No. B5562784
M. Wt: 345.6 g/mol
InChI Key: CZKJNORWSDOONQ-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide, also known as CDCB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of 3-nitrobenzamide and has been found to have various biological effects, making it a promising candidate for further investigation.

Scientific Research Applications

1. Molecular and Structural Studies

4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide has been a subject of various molecular and structural studies. For instance, research on N-chloro-N-methoxy-4-nitrobenzamide, a related compound, demonstrated significant insights into the pyramidality of its amide nitrogen atom, contributing to our understanding of molecular structures and reactions (Shtamburg et al., 2012). Additionally, studies on crystal engineering involving similar compounds provide valuable information on molecular interactions like hydrogen bonds and halogen bonds, crucial for the design of new materials and drugs (Saha et al., 2005).

2. Synthesis and Chemical Properties

The synthesis and evaluation of derivatives of similar nitrobenzamides have been widely researched. These studies have shed light on the anticonvulsant properties and neurotoxicity of such compounds (Bailleux et al., 1995). Furthermore, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been researched for their potential antidiabetic properties, demonstrating the diverse applications of these compounds in medicinal chemistry (Thakral et al., 2020).

3. Polymer Research

Research in polymer science has also incorporated similar nitrobenzamide compounds. A study involving the synthesis of aromatic poly(sulfone sulfide amide imide)s used a monomer related to this compound. This study contributes to the development of new types of soluble and thermally stable polymers, essential for various industrial applications (Mehdipour‐Ataei & Hatami, 2007).

4. Biological Activity and Pharmacological Research

Several studies have explored the biological activity of nitrobenzamide derivatives. For example, research on the synthesis and antibacterial activity of nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide revealed their potential as antibacterial agents (Saeed et al., 2010). Additionally, the discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis highlights the importance of these compounds in addressing significant health issues (Hwang et al., 2010).

properties

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-9-4-2-8(6-11(9)16)17-13(19)7-1-3-10(15)12(5-7)18(20)21/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKJNORWSDOONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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